1-Ethoxymethyl-4-iodo-benzene

Description

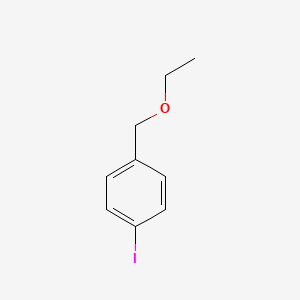

1-Ethoxymethyl-4-iodo-benzene is a para-substituted benzene derivative with two functional groups: an ethoxymethyl group (-CH2-O-CH2CH3) at position 1 and an iodine atom at position 4. This compound is structurally analogous to halogenated aromatic intermediates used in pharmaceutical synthesis, agrochemicals, and materials science, where iodine’s leaving group ability and ethoxymethyl’s moderate polarity are advantageous .

Properties

Molecular Formula |

C9H11IO |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-(ethoxymethyl)-4-iodobenzene |

InChI |

InChI=1S/C9H11IO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

SYIHQTYTZBKJLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-Ethoxymethyl-4-iodo-benzene and related compounds are summarized below:

Table 1: Structural Comparison of this compound with Analogues

| Compound Name | Substituents | CAS Number | Similarity Score* | Key Differences vs. Target Compound | Inferred Properties/Reactivity |

|---|---|---|---|---|---|

| This compound | 1: -CH2-OCH2CH3; 4: -I | - | - | Reference compound | High polarizability; reactive in coupling reactions |

| 4-Ethyl-2-iodo-1-methoxybenzene | 1: -OCH3; 2: -I; 4: -CH2CH3 | 868167-69-5 | 0.92 | Methoxy vs. ethoxymethyl; ethyl vs. iodine at para | Reduced steric bulk; altered electronic effects |

| (3-Iodo-4-methoxyphenyl)methanol | 3: -I; 4: -OCH3; -CH2OH | 53279-82-6 | 0.89 | Hydroxyl group introduces H-bonding capability | Higher polarity; potential for oxidation reactions |

| 1-Bromo-4-(methoxymethyl)benzene | 1: -CH2-OCH3; 4: -Br | - | - | Bromine (lighter halogen) vs. iodine | Lower leaving-group ability; reduced MW |

| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1: -Cl; 2: -(CH2-C6H4-OCH2CH3); 4: -I | - | - | Chlorine and benzyl group add complexity | Enhanced steric hindrance; multi-halogen effects |

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Key Findings :

Halogen Effects: Iodine in this compound enhances its utility in cross-coupling reactions compared to brominated (e.g., 1-Bromo-4-(methoxymethyl)benzene) or chlorinated analogues (e.g., 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene), as iodine is a superior leaving group .

Functional Group Variations: Ethoxymethyl (-CH2-OCH2CH3) provides greater lipophilicity than methoxymethyl (-CH2-OCH3) or hydroxyl-containing groups (e.g., in (3-Iodo-4-methoxyphenyl)methanol), impacting solubility in organic solvents . Hydroxyl groups (e.g., in (3-Iodo-4-methoxyphenyl)methanol) increase polarity and H-bonding capacity, making such compounds more suitable for aqueous-phase reactions .

Steric and Electronic Effects :

- Bulky substituents like the benzyl group in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene may hinder reaction kinetics in sterically sensitive processes (e.g., Pd-catalyzed couplings) .

- Methoxy groups (e.g., in 4-Ethyl-2-iodo-1-methoxybenzene) exert stronger electron-donating effects compared to ethoxymethyl, altering aromatic ring reactivity toward electrophiles .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.